Cas no 1334160-80-3 ((3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid)
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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- MDL: MFCD19686529
- Inchi: 1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1
- InChI Key: VEUBBZBEISLEIY-YFKPBYRVSA-N
- SMILES: N1CC[C@@](C(F)(F)F)(C(O)=O)C1
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82685-0.05g |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 0.05g |
$1200.0 | 2023-09-02 | ||
| Enamine | EN300-82685-0.1g |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 0.1g |
$1258.0 | 2023-09-02 | ||
| Enamine | EN300-82685-0.25g |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 0.25g |
$1315.0 | 2023-09-02 | ||
| Enamine | EN300-82685-0.5g |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 0.5g |
$1372.0 | 2023-09-02 | ||
| Enamine | EN300-82685-1.0g |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 1.0g |
$1429.0 | 2023-02-12 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4440-100MG |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 95% | 100MG |
¥ 1,584.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4440-250MG |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 95% | 250MG |
¥ 2,527.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4440-500MG |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 95% | 500MG |
¥ 4,210.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4440-1G |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 95% | 1g |
¥ 6,316.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4440-5G |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
1334160-80-3 | 95% | 5g |
¥ 18,948.00 | 2023-04-05 |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Suppliers
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 1334160-80-3): A Comprehensive Overview
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 1334160-80-3) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This chiral compound, characterized by its trifluoromethyl group and pyrrolidine ring, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
Chemical Structure and Properties
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with the molecular formula C7H9F3NO2. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly valuable in drug design. The pyrrolidine ring, a five-membered cyclic amine, contributes to the compound's conformational flexibility and binding affinity to various biological targets. The carboxylic acid functional group further enhances its solubility and reactivity in aqueous environments.
Synthesis Methods
The synthesis of (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied, with several methods reported in the literature. One common approach involves the asymmetric hydrogenation of a prochiral substrate followed by selective functionalization to introduce the trifluoromethyl group and carboxylic acid moiety. Another method involves the use of chiral auxiliaries or catalysts to achieve high enantioselectivity during the synthesis process. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of these methods, making them more suitable for industrial applications.
Biological Activities and Applications
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has shown promising biological activities in various preclinical studies. Its unique chemical structure makes it an excellent scaffold for designing drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have been explored as potent inhibitors of protein kinases, which are key players in many signaling pathways involved in cancer and inflammatory diseases. Additionally, studies have demonstrated that certain analogs exhibit antiviral activity against a range of viral pathogens, including influenza and HIV.
In the field of neuroscience, (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid-based compounds have been investigated for their potential as modulators of neurotransmitter receptors. These compounds can selectively bind to specific subtypes of receptors, such as GABAA, NMDA, and serotonin receptors, thereby modulating neurotransmission and potentially treating neurological disorders like anxiety, depression, and epilepsy.
Recent Research Advancements
The ongoing research on (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid continues to uncover new insights into its potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry reported the development of a series of derivatives with enhanced potency and selectivity as inhibitors of a specific kinase implicated in cancer progression. The researchers used structure-based drug design principles to optimize the binding affinity and pharmacokinetic properties of these compounds.
In another notable study, scientists at a leading pharmaceutical company investigated the antiviral activity of (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid-based compounds against emerging viral threats. The results showed that certain analogs exhibited broad-spectrum antiviral activity with low cytotoxicity, making them promising candidates for further development as antiviral agents.
Conclusion
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 1334160-80-3) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to expand our understanding of this compound's properties and applications, paving the way for future innovations in drug discovery and development.
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